4-(Difluoromethoxy)piperidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethoxy)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)11-4-1-2-9-5(10)3-4/h4,6H,1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTYQUJAIQKDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Difluoromethoxy Piperidin 2 One and Its Analogues
Established and Novel Approaches to the Piperidinone Core Synthesis
The piperidinone scaffold is a ubiquitous structural motif in numerous natural products and pharmaceutical agents. Its synthesis has been extensively studied, leading to a variety of robust methods, including asymmetric strategies, ring-closing reactions, and multicomponent processes.
Asymmetric Synthesis Strategies for Chiral Piperidinones and Derivatives
Achieving enantioselectivity is crucial in drug discovery, and several strategies have been developed to produce chiral piperidinones. These methods can be broadly categorized into chiral pool synthesis, the use of chiral auxiliaries, and catalytic asymmetric synthesis. ddugu.ac.inchiralpedia.com
Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids, to construct the chiral piperidinone framework. ddugu.ac.in This method is advantageous as the starting material already contains the required nitrogen atom and inherent chirality.
Chiral Auxiliary Approach : In this strategy, an achiral starting material is temporarily coupled to a chiral auxiliary. du.ac.inyork.ac.uk This auxiliary group directs the stereochemical outcome of subsequent reactions to form the piperidinone ring, after which it is cleaved and can often be recovered for reuse. york.ac.uk For instance, a valine-derived oxazolidine (B1195125) can serve as a chiral auxiliary in aldol (B89426) reactions to create key stereocenters. du.ac.in
Catalytic Asymmetric Synthesis : This is a highly efficient method that employs a chiral catalyst in sub-stoichiometric amounts to generate a chiral product from an achiral substrate. du.ac.in Rhodium-catalyzed asymmetric [2+2+2] cycloadditions between alkynes and alkenyl isocyanates have been developed to afford polysubstituted piperidines with high enantioselectivity. nih.gov Similarly, a rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with dihydropyridine (B1217469) derivatives provides a versatile route to enantioenriched 3-substituted piperidines, which are precursors to clinically relevant molecules like Niraparib. snnu.edu.cnorganic-chemistry.org Other approaches include the biocatalytic reduction of N-Boc-3-piperidone using ketoreductase (KRED) enzymes to produce chiral hydroxypiperidines, key intermediates for further functionalization. researchgate.net
Ring-Closing Reactions and Intramolecular Cyclization Methods for Lactam Formation
The final step in forming the piperidin-2-one ring is often an intramolecular cyclization to create the six-membered δ-lactam.
Dieckmann Condensation : This is a classic and widely used method involving the base-catalyzed intramolecular condensation of an aminodicarboxylate ester. researchgate.nettandfonline.comorganic-chemistry.org The process typically involves reacting a primary amine with two equivalents of an acrylate (B77674) ester, followed by cyclization of the resulting diester, and subsequent hydrolysis and decarboxylation to yield the 4-piperidone (B1582916). researchgate.netyoutube.com Careful control of reaction conditions is necessary to prevent the competing retro-Dieckmann reaction. researchgate.nettandfonline.com
Radical-Ionic Cascade Reactions : Fused piperidinones can be assembled through stereocontrolled radical-ionic processes. One such cascade involves the addition of an α-iodoester to an enoxime, followed by a 5-exo-trig cyclization and subsequent lactamization to afford the piperidinone structure.
One-Pot Amide Activation and Cyclization : Efficient routes have been developed that integrate amide activation, reduction, and intramolecular nucleophilic substitution in a single pot. This allows for the synthesis of various N-substituted piperidines from halogenated amides under mild, metal-free conditions.
Multicomponent Reactions (MCRs) and One-Pot Syntheses in Piperidinone Scaffold Formation
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single operation to rapidly build molecular complexity. acs.orgacs.org They offer significant advantages over linear syntheses by reducing reaction time, cost, and waste. scispace.com
Imino Diels-Alder Reaction : The aza-Diels-Alder reaction is a powerful tool for constructing the piperidine (B6355638) ring. nih.govrsc.orgacs.orgnih.gov A four-component reaction combining an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile can generate highly substituted piperidones in a single operation.
Mannich-Type Reactions : The Petrenko-Kritschenko piperidone synthesis is a classic MCR that condenses an aldehyde (e.g., benzaldehyde), an amine (e.g., ammonia), and a 1,3-dicarbonyl compound equivalent (e.g., diethyl-α-ketoglutarate) to form the 4-piperidone core. wikipedia.orgchemrevlett.com More broadly, one-pot condensations of aldehydes, amines, and β-ketoesters are frequently used to generate highly functionalized piperidines. scispace.comresearchgate.net
Radical-Based MCRs : Novel MCRs involving radical processes have been developed for piperidinone synthesis. acs.orgacs.org These strategies can involve a cascade of tandem radical intermolecular additions followed by an irreversible ionic ring closure to form the lactam, generating up to three new stereogenic centers in one pot. acs.orgacs.orgfigshare.com
Strategies for the Stereoselective and Regioselective Introduction of the Difluoromethoxy Moiety
The introduction of a difluoromethoxy group often enhances a molecule's metabolic stability and lipophilicity while providing hydrogen bond donor capabilities. This is typically achieved by the O-difluoromethylation of a corresponding alcohol precursor, such as a 4-hydroxypiperidin-2-one.
O-Difluoromethylation Techniques for Alcohols and Related Precursors
Several reagents and protocols have been developed for the efficient difluoromethylation of alcohols.
Using TMSCF₂Br : A general and practical method employs (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br) as a difluorocarbene source. nih.govcas.cnresearchgate.net This method is effective for primary, secondary, and even tertiary alcohols under mildly basic (e.g., KOAc) or acidic (e.g., KHF₂) conditions. cas.cnchinesechemsoc.org The reaction proceeds through the direct interaction of the neutral alcohol with the difluorocarbene (:CF₂), which is generated in situ. nih.govcas.cn This protocol has been successfully applied in aqueous systems and under solvent-free mechanochemical (ball-milling) conditions, which can offer environmental benefits and high yields. chinesechemsoc.orgchinesechemsoc.orgcas.cnjyu.fi
Using FSO₂CF₂CO₂H : A copper(I)-catalyzed O-difluoromethylation has been developed using 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO₂CF₂CO₂H). acs.orgnih.gov This two-step strategy is compatible with various functional groups and has been used to prepare OCF₂H-analogues of complex molecules like GABA and L-proline. acs.org However, the reaction is generally not suitable for tertiary alcohols and generates SO₂ as a byproduct. cas.cnchinesechemsoc.org
Using S-(difluoromethyl)sulfonium salts : These reagents can also serve as effective difluorocarbene precursors for the difluoromethylation of a wide variety of alcohols under mild conditions. chinesechemsoc.orgjyu.fi
Desulfurative Fluorination Approaches to Difluoromethoxy Groups
An alternative and conceptually distinct strategy for forming C-F bonds is through desulfurative fluorination.
From Dithioles : A general process for O-H difluoromethylation involves the formation of a transient dithiole intermediate from an alcohol, followed by a facile desulfurative fluorination. nih.gov This has been achieved using reagents like silver(I) fluoride (B91410). For radiofluorination, the 5,6-dimethoxy-1,3-benzodithiole (DMBDT) group has been introduced, which undergoes rapid desulfurative fluorination with Ag¹⁸F, making it suitable for PET tracer synthesis. nih.gov
From Thionoesters : A related approach is the fluorodesulfurization of thionoesters. This method can convert a thionoester into a difluoro(methoxy)methyl group using a reagent system such as Deoxo-Fluor or a combination of DAST and a Lewis acid like SnCl₄. This provides an efficient route to aromatic compounds containing the -CF₂OCH₃ fragment.
Transition Metal-Mediated Difluoromethylation Methods for Carbon-Fluorine Bond Formation
The direct introduction of a difluoromethyl (CF2H) group is a key challenge in the synthesis of compounds like 4-(difluoromethoxy)piperidin-2-one. Transition metal-mediated processes offer effective solutions for the formation of the crucial C-F bond. organicreactions.orgresearchgate.net
One notable method involves the copper-mediated difluoromethylation of aryl and vinyl iodides using trimethylsilyl (B98337) difluoromethane (B1196922) (TMSCF2H) as the difluoromethyl source. nih.govrsc.org This reaction proceeds in the presence of copper(I) iodide (CuI) and cesium fluoride (CsF). nih.gov The process is tolerant of various functional groups, including amines, ethers, amides, and esters, making it a versatile tool for late-stage functionalization. nih.gov The reaction is typically performed under mild conditions and can provide high yields, even with sterically hindered substrates. nih.gov
While direct difluoromethylation of the piperidinone ring at the 4-position is less commonly documented, the principles of transition metal-catalyzed C-F bond formation are broadly applicable. uiowa.edubeilstein-journals.org For instance, palladium-catalyzed fluorination of allylic chlorides and esters has been developed, showcasing the utility of transition metals in creating C-F bonds in cyclic systems. beilstein-journals.org These methods often employ fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF). beilstein-journals.org The development of such catalytic systems is crucial for accessing a wide range of fluorinated organic molecules. organicreactions.orgresearchgate.net
Convergent and Divergent Synthetic Routes Towards this compound
Both convergent and divergent synthetic strategies are employed to construct complex molecules like this compound. A divergent approach starts from a common core structure which is then elaborated into a variety of final products. wikipedia.org For example, a central piperidinone ring could be synthesized first, followed by the introduction of the difluoromethoxy group and other substituents in later steps. This allows for the rapid generation of a library of related compounds for screening purposes. wikipedia.org
A convergent synthesis, on the other hand, involves the separate synthesis of key fragments of the molecule, which are then joined together in the final stages. For the target compound, this could mean synthesizing a difluoromethoxylated fragment and a separate piperidinone precursor, followed by their coupling.
Diversity-oriented synthesis (DOS) is a powerful strategy that often utilizes divergent pathways to create a wide range of structurally diverse molecules. wikipedia.org This approach is particularly valuable in medicinal chemistry for the discovery of new bioactive compounds.
Functional Group Compatibility and Protection/Deprotection Strategies in the Synthesis of Fluorinated Piperidinones
The synthesis of functionalized piperidinones requires careful consideration of functional group compatibility and the use of protecting groups. libretexts.org The piperidinone core contains a secondary amine and a carbonyl group, both of which may need to be protected during certain reaction steps.
Common protecting groups for the amine functionality include carbobenzyloxy (Cbz) and tert-butoxycarbonyl (Boc) groups. creative-peptides.com The Cbz group is typically removed by hydrogenolysis, while the Boc group is cleaved under acidic conditions. libretexts.orgcreative-peptides.com The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps. For instance, the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile, is often used in solid-phase peptide synthesis and could be adapted for piperidinone synthesis. creative-peptides.com
The carbonyl group of the piperidinone can also be protected if necessary, for example, as a ketal. However, in many synthetic sequences, the lactam carbonyl is relatively unreactive and may not require protection.
When introducing the difluoromethoxy group, the reagents and conditions must be compatible with the other functional groups present in the molecule. For example, if the difluoromethoxy group is introduced via a nucleophilic substitution, any acidic protons in the molecule may need to be protected. The table below summarizes some common protecting groups used in organic synthesis. libretexts.org
| Functional Group | Protecting Group | Removal Conditions |
| Alcohol (OH) | Acetyl (Ac) | Acid or base |
| Benzyl (Bn) | Hydrogenolysis | |
| Silyl ethers (e.g., TMS, TBDMS) | Acid or fluoride ion | |
| Amine (NH) | Carbobenzyloxy (Cbz) | Hydrogenolysis |
| tert-Butoxycarbonyl (Boc) | Acid | |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., piperidine) | |
| Carbonyl (C=O) | Acetal/Ketal | Acid |
Catalytic Systems in the Synthesis of Fluorinated Piperidinones
Catalysis plays a pivotal role in the efficient and selective synthesis of fluorinated piperidinones. Both transition metal catalysis and organocatalysis have emerged as powerful tools for constructing the piperidinone ring and for introducing fluorine-containing substituents. nih.govanalytik.news
Transition Metal-Catalyzed C-N and C-F Bond Formation Reactions (e.g., Palladium-catalyzed arylation, Rhodium-catalyzed asymmetric additions)
Transition metals are widely used to catalyze the formation of carbon-nitrogen (C-N) and carbon-fluorine (C-F) bonds, which are key steps in the synthesis of many piperidinone derivatives. uiowa.edubeilstein-journals.orgmit.edu
Palladium-catalyzed reactions are particularly versatile for C-N and C-C bond formation. For instance, the palladium-catalyzed α-arylation of N-protected 2-piperidinones allows for the introduction of aryl groups at the position adjacent to the carbonyl. thieme-connect.comlookchem.comacs.org These reactions typically involve the formation of a palladium(0) complex that undergoes oxidative addition to an aryl halide, followed by reaction with the piperidinone enolate and reductive elimination to afford the α-arylated product. acs.org Similarly, palladium-catalyzed C-H arylation has been used for the synthesis of disubstituted piperidines with high regio- and stereoselectivity. acs.org
Rhodium-catalyzed reactions are prominent in asymmetric synthesis, enabling the formation of chiral piperidinone derivatives. acs.orgnih.govnih.gov A notable example is the rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to 5,6-dihydro-2(1H)-pyridinones. acs.orgnih.govsigmaaldrich.com This reaction, often employing chiral bisphosphine ligands, can produce 4-aryl-2-piperidinones with high enantioselectivity. acs.orgnih.gov These products can be key intermediates for the synthesis of pharmacologically active molecules. acs.orgnih.gov Rhodium catalysts have also been utilized for asymmetric 1,4-additions of organozinc reagents to form substituted piperidones. nih.gov
The table below highlights some examples of transition metal-catalyzed reactions relevant to piperidinone synthesis.
| Reaction Type | Catalyst System | Substrates | Product |
| α-Arylation | Pd(dba)2 / Buchwald-type ligand | N-benzyl-2-piperidinone, aryl bromides | α-Aryl-N-benzyl-2-piperidinones |
| Asymmetric 1,4-Addition | [Rh(cod)Cl]2 / Chiral bisphosphine ligand | 5,6-Dihydro-2(1H)-pyridinone, arylboronic acids | Enantioenriched 4-aryl-2-piperidinones |
| C-H Arylation | Pd(OAc)2 / Ligand | N-protected piperidines, aryl iodides | C(4)-arylated piperidines |
Organocatalysis and Biocatalysis in Asymmetric Synthesis
In addition to transition metal catalysis, organocatalysis and biocatalysis have become indispensable tools for the asymmetric synthesis of complex molecules, including fluorinated piperidinones. mdpi.comnih.govnih.govelsevier.com
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. mdpi.comnih.govyoutube.com This field has seen rapid growth, offering a complementary approach to metal-based catalysts. mdpi.com For the synthesis of piperidinones, organocatalysts can be employed in various reactions, such as Michael additions, aldol reactions, and Mannich reactions, to construct the heterocyclic ring with high stereocontrol. researchgate.net For example, a one-pot domino reaction involving a Michael addition, aza-Henry reaction, and lactamization, promoted by a recyclable fluorous bifunctional cinchona alkaloid/thiourea organocatalyst, has been developed for the asymmetric synthesis of fluorine-containing 2-piperidinones with four stereogenic centers. researchgate.net
Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. nih.govmdpi.comnih.govsemanticscholar.org While specific examples for the synthesis of this compound are not prevalent in the literature, the principles of biocatalysis are highly applicable. Enzymes such as lipases, esterases, and dehydrogenases can be used for the kinetic resolution of racemic piperidinone intermediates or for the desymmetrization of meso-compounds to generate enantiomerically pure building blocks. nih.govnih.gov For instance, lipases are commonly used for the stereoselective acylation of racemic alcohols, a strategy that could be applied to a hydroxylated piperidinone precursor.
The synergy between chemical and biological catalysis, known as chemo-enzymatic synthesis, provides powerful and efficient routes to complex chiral molecules. nih.govnih.gov This approach combines the flexibility of chemical synthesis with the high selectivity of biocatalysis. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Difluoromethoxy Piperidin 2 One Derivatives
General Principles of Scaffold Design and Diversification Around the Piperidinone Core
The piperidine (B6355638) ring is a ubiquitous structural motif in pharmaceuticals and natural products, making it a crucial scaffold in drug discovery. The 4-piperidone (B1582916) scaffold, in particular, serves as a versatile template for creating diverse molecular architectures.
Scaffold Design and Substitution Patterns:
The design of piperidinone-based scaffolds often focuses on introducing substituents at various positions to modulate biological activity. The 1,4-disubstitution pattern is common due to accessible synthetic routes and fewer stereochemical complexities. However, exploring additional substitution at other positions on the piperidine ring can lead to compounds with enhanced biological activity. For instance, analysis of the binding pocket of certain enzymes has suggested that additional substituents on the piperidine ring could be accommodated, potentially improving the pharmacological profile of the drug analogues.
Synthetic Diversification:
A variety of synthetic strategies are employed to diversify the piperidinone core. One efficient method is the aza-Michael reaction, which allows for the preparation of 4-piperidone scaffolds substituted at the 2-position. This approach has been used to generate chiral 2-substituted 4-piperidone building blocks, which can then be converted into a range of analogues. The choice of oxidizing agents, such as manganese(IV) oxide or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can be tailored based on the substrate's reactivity and the product's stability.
The versatility of the piperidinone scaffold is further highlighted by its use in the synthesis of complex molecules like analogues of Donepezil, a drug used for treating Alzheimer's disease. By modifying the piperidine moiety of Donepezil, researchers aim to develop new derivatives with improved efficacy.
Table 1: Synthetic Strategies for Piperidinone Core Diversification
| Strategy | Description | Example Application |
| Aza-Michael Reaction | A nucleophilic addition of an amine to a carbonyl compound, useful for creating C-N bonds and introducing substituents. | Synthesis of 2-substituted 4-piperidone building blocks. |
| N-Acylation | Introduction of an acyl group at the nitrogen atom of the piperidine ring. | Modification of the properties and biological activity of piperidinone derivatives. |
| Knoevenagel Condensation | A reaction between a carbonyl group and a compound with an active methylene (B1212753) group, often used to introduce exocyclic double bonds. | Synthesis of arylidene derivatives of piperidone. researchgate.net |
Influence of the Difluoromethoxy Group on Molecular Interactions in Biological Systems
The difluoromethoxy (OCF₂H) group is an increasingly popular substituent in medicinal chemistry due to its unique electronic properties, which can significantly influence a molecule's interaction with biological targets.
Hydrogen Bond Donor Properties:
While the C-H bond is generally not considered a strong hydrogen bond donor, the presence of two highly electronegative fluorine atoms in the difluoromethyl group polarizes the C-H bond, enabling it to act as a hydrogen bond donor. chemistryviews.org This property allows the difluoromethoxy group to form hydrogen bonds with suitable acceptor atoms in a biological target, such as oxygen or nitrogen atoms in amino acid residues. This interaction can contribute to the binding affinity and selectivity of a drug molecule. The bonding energy of a dimer stabilized by a CF₂H group has been calculated to be -3.1 kcal/mol, which is comparable to that of a dimer stabilized by a hydroxyl group (-3.5 kcal/mol). chemistryviews.org
Electrostatic Interactions:
The high electronegativity of the fluorine atoms makes the difluoromethoxy group a strong electron-withdrawing substituent. mdpi.com This electronic effect can modulate the charge distribution within the entire molecule, influencing its electrostatic interactions with the biological target. mdpi.com These interactions are crucial for molecular recognition and binding. nih.gov The electron-withdrawing nature of the difluoromethoxy group can also impact the pKa of nearby functional groups, which can be critical for a drug's pharmacokinetic and pharmacodynamic properties.
Lipophilicity and Metabolic Stability:
The difluoromethoxy group is considered one of the most lipophilic substituents, which can enhance a molecule's ability to cross cell membranes. mdpi.com Furthermore, the strong C-F bonds contribute to increased metabolic stability by making the group more resistant to enzymatic degradation, such as oxidative demethylation by cytochrome P450 enzymes. mdpi.combham.ac.uk This increased stability can lead to a longer half-life of the drug in the body.
Bioisosteric Replacements and Scaffold Hopping Approaches Involving the Piperidinone Ring and Difluoromethoxy Substituent
Bioisosteric replacement and scaffold hopping are powerful strategies in drug design to improve a compound's properties while maintaining or enhancing its biological activity.
Bioisosteric Replacements for the Piperidinone Ring:
The piperidine ring is a common target for bioisosteric replacement to address issues such as metabolism or to explore new chemical space. cambridgemedchemconsulting.com Several heterocyclic and spirocyclic systems have been investigated as replacements for the piperidine core.
Morpholine (B109124): Replacing the piperidine ring with a morpholine ring can increase the polarity of the molecule, which may reduce metabolism at the atoms adjacent to the nitrogen. cambridgemedchemconsulting.com However, this change can also influence the pKa of the nitrogen atom. cambridgemedchemconsulting.com
Spirocyclic Systems: Spirosystems like 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane have been proposed as piperidine bioisosteres. enamine.netresearchgate.net These scaffolds can offer improved solubility and metabolic stability compared to the parent piperidine ring. enamine.netresearchgate.net For instance, 1-azaspiro[3.3]heptane has been shown to have similar basicity, solubility, and lipophilicity to piperidine, but with enhanced metabolic stability. researchgate.net
Piperazine (B1678402): The piperazine ring is another popular bioisostere for piperidine, offering favorable physicochemical properties and ease of derivatization. cambridgemedchemconsulting.comenamine.net
Scaffold Hopping:
Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while preserving the key pharmacophoric features. biosolveit.de This approach can lead to the discovery of novel chemotypes with improved properties. For the piperidinone scaffold, a scaffold hopping strategy could involve replacing the six-membered ring with other heterocyclic systems that maintain the spatial arrangement of key functional groups. For example, a strategy of scaffold-hopping from bioactive flavonoids led to the discovery of potent anticancer agents based on a pyridopyrimidinone scaffold. nih.gov
Bioisosteric Replacement of the Difluoromethoxy Group:
The difluoromethoxy group itself can be considered a bioisostere for other functional groups. For example, it can serve as a more metabolically stable and lipophilic replacement for a methoxy (B1213986) group. bham.ac.uknih.gov The choice of bioisostere will depend on the specific goals of the drug design program, such as improving potency, selectivity, or pharmacokinetic properties.
Rational Design of Analogues through Strategic Substitutions and Derivatizations
The rational design of analogues of 4-(difluoromethoxy)piperidin-2-one involves making strategic modifications to the molecule to enhance its desired properties. This process is guided by an understanding of the structure-activity relationships.
Substitutions on the Piperidinone Ring:
Strategic substitutions at different positions of the piperidinone ring can have a significant impact on biological activity. For example, in a study of matrine-type alkaloids with a piperidinone scaffold, it was found that the relative configuration of substituents at the 3- and 4-positions influenced the compound's effect on the κ-opioid receptor. nih.gov The distance between the amide and tertiary amine groups was also found to be crucial for the antinociceptive effect. nih.gov
Derivatization of the Difluoromethoxy Group:
While the difluoromethoxy group itself is often introduced to improve properties, its position and the surrounding molecular environment are critical. The synthesis of difluoromethoxylated nitrogen-containing heterocycles can be achieved from α-(difluoromethoxy)ketones as versatile building blocks, allowing for the creation of a variety of analogues. researchgate.net
Table 2: Examples of Rational Design Strategies
| Strategy | Rationale | Potential Outcome |
| Varying substituents on the piperidinone nitrogen | To explore interactions with the target and modulate physicochemical properties. | Improved potency, selectivity, or pharmacokinetic profile. |
| Introducing chiral centers on the ring | To investigate stereochemical preferences for binding to the target. | Increased potency and/or selectivity. |
| Altering the position of the difluoromethoxy group | To optimize interactions with the target's binding pocket. | Enhanced binding affinity. |
| Combining with other pharmacophores | To create hybrid molecules with dual or enhanced activity. | Novel therapeutic agents with improved efficacy. |
The synthesis of a series of N-(piperidin-4-yl)benzamide derivatives, guided by bioisosterism and pharmacokinetic parameters, led to the identification of compounds with significant inhibitory bioactivity in cancer cell lines. nih.gov This highlights the power of rational design in discovering potent new molecules.
Conformational Analysis and its Implications for Molecular Recognition
The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Conformational analysis of this compound and its derivatives is therefore essential for understanding their biological activity.
Piperidinone Ring Conformation:
The piperidinone ring typically adopts a chair or a distorted boat conformation. researchgate.netmdpi.com The presence and nature of substituents can influence the conformational preference of the ring. For N-acyl-2r,6c-diphenylpiperidin-4-one oximes, the piperidine ring was found to adopt a distorted boat conformation in the solid state. researchgate.net In solution, there can be an equilibrium between different conformations.
Influence of Substituents on Conformation:
The conformational preference of a substituted piperidine ring is influenced by steric and electronic interactions. For 4-substituted piperidines, the relative conformer energies are often similar to those of analogous cyclohexanes. acs.org However, polar substituents can lead to significant stabilization of the axial conformer upon protonation of the nitrogen atom, which can even reverse the conformational preference. acs.org
Understanding the preferred conformation of these derivatives is crucial for molecular modeling and docking studies, which are used to predict how the molecules will bind to their biological targets. A detailed conformational analysis can provide insights into why certain analogues are more active than others and can guide the design of new compounds with improved molecular recognition properties.
Computational and Theoretical Investigations of 4 Difluoromethoxy Piperidin 2 One
Density Functional Theory (DFT) Analysis for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) serves as a powerful tool for examining the electronic structure and predicting the reactivity of "4-(Difluoromethoxy)piperidin-2-one". By calculating various electronic parameters, a comprehensive picture of the molecule's chemical nature can be developed.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.gov
For piperidine (B6355638) derivatives, the HOMO is often localized on the nitrogen atom and adjacent carbons, while the LUMO is distributed over the carbonyl group and other electron-withdrawing substituents. In the case of "this compound", the difluoromethoxy group is expected to influence the electron distribution and orbital energies significantly. The calculated HOMO and LUMO energies allow for the prediction of charge transfer within the molecule. nih.gov
| Parameter | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of the molecule. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A key indicator of chemical reactivity and stability. nih.gov |
Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites and Charge Distribution
Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack.
For "this compound", the MEP would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a prime site for electrophilic interaction. The hydrogen atom attached to the nitrogen would exhibit a positive potential, indicating a site for nucleophilic interaction. The difluoromethoxy group, with its electronegative fluorine atoms, would also create a distinct electrostatic landscape, influencing the molecule's interactions with other chemical species. Studies on related piperidine compounds confirm that negative electrostatic potentials are typically localized on carbonyl groups, indicating them as possible sites for electrophilic attack. nih.gov
Chemical Hardness, Electronegativity, and Global Reactivity Descriptors
Global reactivity descriptors, derived from the HOMO and LUMO energies, offer quantitative measures of a molecule's reactivity and stability. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. A higher value of chemical hardness indicates greater stability.
Global Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons. It is calculated as ω = χ²/2η.
These parameters are crucial for comparing the reactivity of different molecules and for understanding their reaction mechanisms. irjweb.com
| Descriptor | Formula | Interpretation |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to deformation of electron cloud. |
| Global Electrophilicity (ω) | χ²/2η | Propensity to act as an electrophile. |
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure of "this compound" is critical to its function and interactions. Conformational analysis helps to identify the most stable arrangement of atoms in the molecule. The piperidine ring typically adopts a chair or boat conformation. nih.gov For substituted piperidines, the orientation of the substituent (axial or equatorial) significantly affects the molecule's stability and properties. nih.gov
In "this compound", the difluoromethoxy group at the C4 position can exist in either an axial or equatorial position. The conformational preference is determined by a balance of steric and electronic effects. The presence of the electronegative difluoromethoxy group can lead to significant electrostatic interactions that may stabilize one conformer over the other. d-nb.info Intramolecular hydrogen bonding, for instance between the N-H group and the oxygen of the difluoromethoxy group, could also play a role in stabilizing certain conformations. Tautomerism, the interconversion of structural isomers, is also a possibility, particularly the lactam-lactim tautomerism involving the amide group in the piperidinone ring.
Intermolecular Interactions and Crystal Packing Analysis
In the solid state, molecules of "this compound" will arrange themselves in a crystal lattice. The nature of the intermolecular interactions within this crystal structure is key to its physical properties. Hirshfeld surface analysis is a powerful technique used to visualize and quantify these interactions. nih.gov
This analysis maps the regions of close contact between neighboring molecules, providing a fingerprint of the intermolecular interactions. For a molecule like "this compound", these interactions would likely include:
N-H···O hydrogen bonds: Formed between the amide hydrogen and the carbonyl oxygen of adjacent molecules, creating chains or networks. nih.gov
van der Waals forces: Non-specific interactions that are crucial for the cohesion of the crystal structure. nih.gov
Hirshfeld surface analysis of related piperidine compounds has shown that H···H, F···H/H···F, O···H/H···O, and C···H/H···C contacts are the major contributors to crystal packing. nih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. uva.nl By simulating the movements of atoms and molecules, MD can reveal the conformational flexibility of "this compound" in different environments, such as in solution. This is particularly important for understanding how the molecule might adapt its shape to interact with a biological target, such as a protein receptor.
MD simulations can be used to:
Explore the conformational landscape of the molecule and the transitions between different conformers.
Study the stability of potential intramolecular hydrogen bonds.
Simulate the interaction of "this compound" with a target protein, providing insights into the binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov
Such simulations are instrumental in drug design and development, helping to predict the binding affinity and mechanism of action of a potential drug candidate. sciepub.com
Quantum Chemical Calculations for Mechanistic Insights into Reactions and Biological Interactions
Due to the lack of specific research on This compound , this section remains to be populated. Future computational studies would be necessary to provide insights into:
Reaction Mechanisms: Quantum chemical calculations could model reaction pathways, identify transition states, and determine activation energies for various chemical transformations involving This compound . This would be crucial for understanding its synthesis, degradation, and potential metabolic fate.
Biological Interactions: Theoretical models could be employed to study the docking of This compound with biological targets. By calculating binding affinities and identifying key intermolecular interactions, these studies could predict its potential pharmacological activity and guide the design of new therapeutic agents.
The generation of data tables detailing parameters such as optimized geometries, frontier molecular orbital energies (HOMO-LUMO), molecular electrostatic potential (MEP) surfaces, and reaction energy profiles for This compound is contingent upon these future research efforts.
Reactivity and Reaction Mechanisms of 4 Difluoromethoxy Piperidin 2 One and Its Derivatives
Nucleophilic and Electrophilic Reaction Pathways of the Piperidinone Ring.nih.govambeed.comnih.govuoanbar.edu.iq
The piperidinone ring, a core structure in many biologically active compounds, exhibits a rich and varied reactivity. Its chemical behavior is characterized by both nucleophilic and electrophilic reaction pathways, stemming from the interplay of the amide and ketone functionalities within the six-membered ring.
The nitrogen atom of the piperidine (B6355638) ring, although part of an amide linkage, retains a degree of nucleophilicity. This is particularly true in comparison to the less reactive pyrrole, as the lone pair of electrons on the nitrogen in a piperidine ring occupies an sp3 orbital, making it more available for protonation and reaction with electrophiles. uoanbar.edu.iq However, this basicity is less pronounced than in aliphatic amines due to the electron-withdrawing effect of the adjacent carbonyl group. uoanbar.edu.iq The ring nitrogen can participate in reactions such as N-alkylation, N-acylation, and N-arylation, allowing for the introduction of a wide range of substituents. These reactions are fundamental to the derivatization of the piperidinone scaffold.
The carbonyl group at the 2-position introduces electrophilic character to the adjacent carbon atom. This site is susceptible to attack by various nucleophiles. For instance, enolates can be generated from N-acyl-piperidin-2-ones, which can then participate in cross-coupling processes. ambeed.com The presence of the amide proton also allows for the formation of enolates under basic conditions, which can then react with electrophiles at the C-3 position.
Furthermore, the piperidinone ring can undergo reactions at the C-3 and C-4 positions. Dihydropyridinones, which are related structures, act as good Michael acceptors, reacting with soft carbon nucleophiles at the C-4 position. youtube.com The methylene (B1212753) group adjacent to the carbonyl (C-3) can be functionalized through various reactions, including alkylation and aldol-type condensations, after deprotonation to form an enolate.
Influence of the Difluoromethoxy Substituent on Reaction Kinetics and Selectivity.researchgate.netnih.govwikipedia.org
The introduction of a difluoromethoxy (-OCF2H) group at the 4-position of the piperidinone ring significantly modulates its reactivity, kinetics, and selectivity in chemical transformations. This is primarily due to the unique electronic properties of this fluorinated substituent.
The difluoromethyl group is known to be a lipophilic hydrogen bond donor and can serve as a bioisostere for a hydroxyl or thiol group. Its presence can alter the physicochemical properties of the parent molecule, a strategy often employed in medicinal chemistry to enhance metabolic stability and cell membrane permeability. researchgate.net
From an electronic standpoint, the difluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect (-I) reduces the electron density of the piperidinone ring. This deactivation can have a profound impact on reaction kinetics. For electrophilic substitution reactions on the ring, the rate would be expected to decrease. Conversely, for nucleophilic attack at the ring's electrophilic centers, such as the carbonyl carbon, the rate may be enhanced.
Recent advances in photoredox catalysis have provided novel methods for the synthesis of difluoromethoxylated compounds, highlighting the increasing importance of this functional group. nih.gov These methods often involve radical intermediates, and the difluoromethoxy group can influence the stability and reactivity of such species.
In the context of reaction selectivity, the steric bulk of the difluoromethoxy group can direct incoming reagents to specific positions on the piperidinone ring, thereby controlling regioselectivity and stereoselectivity. For instance, in reactions involving the formation of a new stereocenter, the difluoromethoxy group can favor the formation of one diastereomer over another.
The properties of the difluoromethoxy group are also relevant in the context of related fluorinated ethers used in other applications. For example, Desflurane, a volatile anesthetic, is a difluoromethyl ether. wikipedia.org While not a piperidinone, the study of such molecules provides insights into the general chemical behavior of the difluoromethoxy moiety.
Intramolecular Cyclizations and Rearrangements Relevant to Derivatization.nih.govmdpi.comnih.govorganic-chemistry.org
Intramolecular reactions, particularly cyclizations and rearrangements, are powerful tools for the synthesis and derivatization of complex piperidinone structures. These reactions leverage existing functionalities within a molecule to construct new rings and stereocenters, often with high efficiency and selectivity.
A variety of intramolecular cyclization strategies have been developed for the synthesis of piperidine and piperidinone cores. nih.govmdpi.com These methods often involve the formation of a new carbon-carbon or carbon-nitrogen bond. mdpi.com The success of these cyclizations is often governed by Baldwin's rules, which predict the feasibility of ring-forming reactions based on the geometry of the transition state. mdpi.com
Examples of intramolecular cyclizations include:
Reductive Amination Cascades: Iron-catalyzed reductive amination of ω-amino fatty acids can lead to the formation of piperidinones through an intramolecular cyclization/reduction cascade. nih.govmdpi.com
Radical-Mediated Cyclizations: Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes is an effective method for producing various piperidines. mdpi.com
Electrophilic Cyclization: The reaction of homoallylic amines with an electrophile can trigger an intramolecular cyclization to form 4-substituted piperidines. For instance, treatment with DMSO and HCl can generate a 4-chloropiperidine. organic-chemistry.org
Heck-Type Cyclizations: Palladium-catalyzed intramolecular Heck reactions of unsaturated amides provide a route to functionalized piperidinones.
[2+2] Intramolecular Cycloaddition: Photochemical methods can be used to obtain bicyclic piperidinones from dienes. nih.gov
These intramolecular reactions are not only crucial for the initial construction of the piperidinone ring but also for its subsequent derivatization. For example, a pre-existing piperidinone can be functionalized with a side chain that can then undergo a subsequent intramolecular reaction to build a more complex, polycyclic architecture. A highly efficient one-pot synthesis of 3-azidopiperidines has been achieved through an intramolecular cyclization of unsaturated amines, allowing for the nucleophilic installation of an azide (B81097) moiety. nih.gov
The regioselectivity and stereoselectivity of these intramolecular events are often influenced by the nature of the catalyst, the reaction conditions, and the substituents on the piperidinone ring, including the difluoromethoxy group.
Stereochemical Outcomes of Reactions and Control Strategies.cdnsciencepub.comnih.govacs.org
The stereochemistry of the piperidinone ring is a critical aspect of its chemistry, particularly in the context of its use in pharmaceuticals, where the biological activity is often dependent on the specific three-dimensional arrangement of atoms. The development of stereoselective reactions and strategies to control the stereochemical outcome is therefore of paramount importance.
The piperidinone ring can exist in various conformations, and the substituents on the ring can adopt either axial or equatorial positions. The relative stereochemistry of these substituents can be determined using spectroscopic techniques such as NMR, where nuclear Overhauser effect (NOE) correlations can provide information about the spatial proximity of different protons. nih.gov
Several strategies have been employed to control the stereochemistry of reactions involving piperidinones:
Chiral Auxiliaries: The use of a chiral auxiliary, such as (S)-α-phenylethylamine, can be used to synthesize diastereomeric 2-substituted-4-piperidones. nih.govacs.org The chiral auxiliary directs the attack of a nucleophile or electrophile to one face of the molecule, leading to the preferential formation of one diastereomer. The auxiliary can then be removed in a subsequent step to yield the enantiomerically enriched product.
Asymmetric Catalysis: The use of chiral catalysts, such as those based on transition metals like palladium or rhodium, can enable the enantioselective synthesis of piperidinone derivatives. nih.gov For example, an asymmetric catalytic variant of a Pd-catalyzed annulation provides a rapid and efficient means to access functionalized piperidines with high levels of enantiocontrol. epa.gov
Substrate Control: The existing stereocenters within the piperidinone substrate can influence the stereochemical outcome of subsequent reactions. This is known as substrate-controlled diastereoselection. The steric and electronic properties of the substituents, including the difluoromethoxy group, can play a significant role in directing the approach of reagents.
The stereochemical outcome of a reaction can also be influenced by the reaction conditions, such as the solvent, temperature, and the nature of the reagents used. For example, the reduction of a 4-piperidone (B1582916) can lead to the formation of two diastereomeric alcohols, and the ratio of these products can be influenced by the choice of reducing agent. cdnsciencepub.com
Studies on Catalyst Performance and Reaction Optimization.nih.govresearchgate.net
The development of efficient and selective catalytic systems is a cornerstone of modern organic synthesis, and this is particularly true for the preparation and functionalization of piperidinone derivatives. A wide range of catalysts, including transition metal complexes and organocatalysts, have been employed to facilitate these transformations.
Transition metal catalysts, with cores such as palladium, rhodium, ruthenium, nickel, and iron, have proven to be highly effective in a variety of reactions. nih.gov These catalysts are often used in:
Hydrogenation Reactions: Catalytic hydrogenation is a common method for the reduction of pyridine (B92270) derivatives to piperidines. nih.gov The choice of catalyst and ligand can influence the stereoselectivity of the reduction.
Cross-Coupling Reactions: Palladium catalysts are widely used in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon and carbon-heteroatom bonds.
Cyclization Reactions: As mentioned previously, metal catalysts are instrumental in promoting intramolecular cyclizations to form the piperidinone ring. nih.gov
The performance of these catalysts can be optimized by tuning various parameters, including:
Ligand Design: The electronic and steric properties of the ligands coordinated to the metal center can have a profound impact on the catalyst's activity, selectivity, and stability. Chiral ligands are often used to induce enantioselectivity. nih.gov
Reaction Conditions: Factors such as solvent, temperature, pressure, and the presence of additives can all influence the outcome of a catalytic reaction. For instance, the use of deep eutectic solvents (DESs) as a reaction medium has been explored as a greener alternative to traditional organic solvents in the synthesis of piperidin-4-one derivatives. researchgate.net
Catalyst Loading: Optimizing the amount of catalyst used is crucial for both economic and environmental reasons.
In addition to transition metal catalysts, organocatalysts have emerged as a powerful tool in piperidinone synthesis. These small organic molecules can catalyze reactions with high levels of stereocontrol.
The optimization of catalytic reactions often involves a systematic study of the reaction parameters to identify the conditions that provide the highest yield, selectivity, and efficiency. This process is essential for the development of practical and scalable synthetic routes to valuable piperidinone-based compounds.
Advanced Analytical Methodologies for Research on 4 Difluoromethoxy Piperidin 2 One
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation
Advanced spectroscopic techniques are indispensable for the detailed structural analysis of 4-(Difluoromethoxy)piperidin-2-one. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides profound insights into the molecular framework, stereochemistry, and the unique influence of the difluoromethoxy group.
¹⁹F NMR for Fluorine Chemical Shifts
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. alfa-chemistry.com The chemical shift of the fluorine atoms in the difluoromethoxy group of this compound is highly sensitive to the local electronic environment. alfa-chemistry.com The presence of the electronegative oxygen atom and the adjacent chiral center on the piperidinone ring can lead to distinct ¹⁹F NMR signals.
In molecules with a stereogenic center, the fluorine atoms of a CHF₂ group can become diastereotopic, resulting in separate signals in the ¹⁹F NMR spectrum. semanticscholar.org This phenomenon, known as anisochrony, provides valuable information about the stereochemistry of the molecule. semanticscholar.org The chemical shifts and coupling constants observed in the ¹⁹F NMR spectrum are influenced by factors such as solvent, temperature, and the presence of other functional groups. alfa-chemistry.comucsb.edu For instance, the chemical shift range for a -CHF₂OR group is approximately -82 ppm relative to CFCl₃. ucsb.edu
Advanced NMR Techniques
Beyond standard one-dimensional NMR, advanced techniques provide a more complete picture of the molecular structure.
2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, including those separated by multiple bonds. ipb.pt This is crucial for assigning the signals of the piperidinone ring and the difluoromethoxy substituent.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments are vital for determining the stereochemistry of the piperidinone ring by revealing through-space correlations between protons. ipb.pt For instance, the coupling constants between vicinal protons on the ring can help distinguish between cis and trans isomers. ipb.pt
Quantitative NMR (qNMR): Both ¹H and ¹⁹F qNMR can be employed for the accurate determination of the purity of this compound samples. ¹⁹F qNMR offers the advantage of a wider chemical shift range and less signal overlap, which is particularly beneficial when analyzing complex mixtures.
Table 1: Key NMR Techniques for Structural Elucidation
| Technique | Application for this compound | Reference |
|---|---|---|
| ¹⁹F NMR | Determination of fluorine chemical shifts, observation of diastereotopicity. | alfa-chemistry.comsemanticscholar.org |
| HSQC | Correlation of directly bonded protons and carbons. | ipb.pt |
| HMBC | Correlation of protons and carbons over two or three bonds. | ipb.pt |
| NOE | Determination of stereochemistry and spatial relationships of atoms. | ipb.pt |
| qNMR | Purity assessment and quantification. |
Mass Spectrometry Applications for Complex Mixture Analysis and Derivatized Compounds
Mass spectrometry (MS) is a cornerstone for the analysis of this compound, offering high sensitivity and specificity for identification and quantification, especially in complex matrices. nih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of the parent compound and its derivatives or metabolites. nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions for MS analysis. nih.gov
When analyzing complex mixtures, such as those from synthetic reaction monitoring or metabolic studies, tandem mass spectrometry (MS/MS) is employed. purdue.edu This technique involves the isolation of a specific ion (e.g., the molecular ion of this compound) and its subsequent fragmentation to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint for unambiguous identification.
For certain applications, derivatization of this compound may be necessary to enhance its volatility for gas chromatography-mass spectrometry (GC-MS) analysis or to improve its ionization efficiency in liquid chromatography-mass spectrometry (LC-MS). The resulting derivatized compounds can be readily analyzed by MS to confirm the success of the derivatization and to provide further structural information. researchgate.net
Chromatographic Methods for Research Sample Analysis and Separation
Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound from research samples.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)
Supercritical fluid chromatography (SFC) has emerged as a powerful and "green" alternative to traditional high-performance liquid chromatography (HPLC) for both analytical and preparative separations. mt.comresearchgate.net SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol. mt.com This results in lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster separations and higher efficiency. mdpi.com
The coupling of SFC with mass spectrometry (SFC-MS) provides a highly selective and sensitive analytical platform. researchgate.net This technique is particularly advantageous for the analysis of complex mixtures and for chiral separations, which may be relevant for this compound given the presence of a stereocenter. mt.com The unique selectivity of SFC can often resolve compounds that are difficult to separate by HPLC. uva.es The development of advanced stationary phases, such as those with 2-ethylpyridine (B127773) functionalities, has further expanded the applicability of SFC to a wide range of compounds, including basic analytes. mdpi.com
Table 2: Comparison of Chromatographic Methods
| Method | Advantages for this compound Analysis | Reference |
|---|---|---|
| SFC-MS | High speed, unique selectivity, reduced organic solvent consumption, suitable for chiral separations. | mt.comresearchgate.net |
| HPLC-MS | Well-established, versatile for a wide range of polarities. | uva.es |
| GC-MS | Suitable for volatile derivatives, provides complementary information. | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide invaluable information about its molecular structure and conformation. nih.gov
Single-crystal X-ray diffraction (SCXRD) analysis can reveal:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule. nih.gov
Conformation of the piperidinone ring: Whether the ring adopts a chair, boat, or twist-boat conformation. For piperidine (B6355638) rings, a chair conformation is often observed. nih.govmdpi.com
Orientation of substituents: The exact spatial orientation of the difluoromethoxy group and any other substituents on the piperidinone ring. nih.gov
Intermolecular interactions: The presence of hydrogen bonds, van der Waals forces, and other interactions that dictate the packing of molecules in the crystal lattice. researchgate.net
In cases where obtaining a single crystal is challenging, powder X-ray diffraction (PXRD) can be used to analyze microcrystalline material, providing information about the crystalline form and purity of the sample. nih.gov The structural data obtained from X-ray crystallography is crucial for understanding structure-activity relationships and for computational modeling studies. mdpi.com
Mechanistic Biological Investigations and Target Engagement Studies Non Clinical Focus
Molecular Basis of Interaction with Biological Targets (e.g., Receptor Binding, Enzyme Inhibition)
The interaction of piperidinone derivatives with biological targets is governed by a combination of steric and electronic factors, which can be investigated through computational modeling and direct biochemical assays.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For piperidinone-based ligands, these studies are essential for understanding the molecular basis of their activity and for the rational design of more potent and selective analogues.
Docking studies on piperidine (B6355638) and piperidinone derivatives have revealed common binding motifs. nih.govresearchgate.net Typically, the piperidine or piperidinone ring serves as a central scaffold, positioning key functional groups to interact with residues in the target's binding pocket. For a compound like 4-(difluoromethoxy)piperidin-2-one, modeling would predict how the difluoromethoxy group orients itself within the binding site. These interactions often involve:
Hydrogen Bonds: The lactam moiety of the piperidin-2-one ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which can form critical interactions with the protein backbone or amino acid side chains.
Hydrophobic Interactions: The aliphatic portions of the piperidine ring and the difluoromethoxy group can engage in favorable hydrophobic interactions with nonpolar pockets of the target protein. nih.gov
Dipole and Halogen-Bonding Interactions: The highly electronegative fluorine atoms of the difluoromethoxy group can participate in specific dipole-dipole or halogen-bonding interactions, potentially enhancing binding affinity and selectivity.
In a typical docking workflow, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the active site, and various conformations are scored based on a force field that estimates binding affinity. For instance, docking of piperidine derivatives into the sigma-1 receptor (S1R) showed that ligands assume a linear arrangement, occupying a central core and two hydrophobic pockets. nih.gov The basic amino moiety was found to be a crucial pharmacophoric requirement for locking in key interactions. nih.gov
In vitro assays are fundamental to confirming the predictions from molecular modeling and quantifying the biological activity of a compound. These assays measure the direct effect of the compound on a purified protein or in a cellular context. For piperidinone-based molecules, a range of such assays have been employed.
Many 3,5-bis(arylidene)-4-piperidone (BAP) derivatives, which share the core piperidone structure, have been shown to exert anti-inflammatory and anti-tumor effects by inhibiting the activation of the NF-κB signaling pathway. nih.gov Mechanistic assays for this pathway would involve:
Western Blotting: To measure the inhibition of phosphorylation of key proteins like IκBα and p65.
Immunofluorescence: To observe the inhibition of the nuclear translocation of NF-κB.
Enzyme inhibition is a common mechanism for piperidinone analogues. nih.govnih.gov The potency of inhibition is typically determined by measuring the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, various fluorinated piperidine derivatives have been evaluated for their inhibitory effects on α-glucosidase and cholinesterases, enzymes relevant to diabetes and Alzheimer's disease, respectively. nih.gov
The table below illustrates the type of data generated from such in vitro assays for representative piperidinone and flavonoid inhibitors, demonstrating how activity is quantified.
| Compound Class | Target Enzyme | Substrate/Assay | IC₅₀ (µM) | Inhibition Type |
| Flavonoid (Chrysin) | CYP3A4 | Nifedipine Oxidation | 2.5 | Time-dependent |
| Flavonoid (Apigenin) | CYP3A4 | Nifedipine Oxidation | 10.4 | Not specified |
| Fluorinated Piperidine | α-Glucosidase | Not specified | < Standard (Acarbose) | Not specified |
| Fluorinated Piperidine | Cholinesterases | Not specified | Notable Inhibition | Not specified |
This table presents example data from studies on related compound classes to illustrate typical assay outputs. nih.govnih.gov Data for this compound is not specifically available.
Role of this compound and its Analogues as Chemical Probes for Biological Pathways
A chemical probe is a small molecule used to study and manipulate a biological process or target protein. The inclusion of fluorine atoms, as in the difluoromethoxy group of this compound, makes it and its analogues particularly suitable for this role.
The key advantage of fluorine is its utility in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com Since fluorine has a natural abundance of nearly 100% and a distinct NMR signal with no background from biological systems, a fluorinated molecule can be used to probe its binding environment. By monitoring changes in the ¹⁹F NMR signal of this compound upon addition of a target protein, researchers can gain insights into:
Binding Events: Confirmation of direct ligand-target interaction.
Conformational Changes: Information about the local environment of the difluoromethoxy group within the binding site.
Binding Kinetics and Affinity: Measurement of on- and off-rates and dissociation constants.
Fluorinated pyrimidines, for instance, have been successfully used as probes to monitor RNA structure and dynamics using this technique. mdpi.com Similarly, this compound could serve as a valuable tool for validating new drug targets and exploring biological pathways where its target protein is involved.
Pharmacophore Modeling and Chemoinformatics for Piperidinone-based Ligands
Pharmacophore modeling is a powerful chemoinformatic tool that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. fiveable.menih.gov This model serves as a 3D query for screening large compound libraries to find new, structurally diverse molecules with the desired activity. nih.gov
For piperidinone-based ligands, pharmacophore models are typically developed based on a set of known active compounds (ligand-based) or the structure of the ligand-protein complex (structure-based). derpharmachemica.comdergipark.org.tr These models generally consist of a few key features:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic Features (H)
Aromatic Rings (AR)
Positive/Negative Ionizable Groups
A study on piperidone derivatives with anticancer activity identified a four-feature pharmacophore model. derpharmachemica.com The model's features and the distances between them provide a blueprint for activity.
| Feature 1 | Feature 2 | Distance (Å) |
| Hydrophobic (H) | Aromatic Ring (R1) | 5.23 |
| Hydrophobic (H) | Aromatic Ring (R2) | 4.67 |
| Aromatic Ring (R1) | Aromatic Ring (R2) | 8.86 |
| Positive Ionizable (P) | Hydrophobic (H) | 5.81 |
This table represents a sample pharmacophore model for piperidone derivatives, illustrating the spatial relationship between key chemical features. derpharmachemica.com
Chemoinformatics pipelines combine pharmacophore modeling with other in silico methods like virtual screening and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction to streamline the discovery of new drug candidates. dergipark.org.trnih.gov
Studies on the Modulation of Bioactivity through Fluorine and Difluoromethoxy Substitution
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, used to fine-tune a molecule's physicochemical and biological properties. researchgate.net The difluoromethoxy group (-OCF₂H) in this compound is chosen to impart specific advantages over non-fluorinated or other halogenated analogues.
Key effects of fluorine and difluoromethoxy substitution include:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. Substituting a metabolically labile methoxy (B1213986) group (-OCH₃) with a difluoromethoxy group can block oxidative metabolism at that position, thereby increasing the compound's half-life and bioavailability. researchgate.netnih.gov
Modulation of pKa: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect. This can lower the pKa of nearby basic functional groups, such as the nitrogen in the piperidine ring, altering its ionization state at physiological pH and potentially affecting target binding or cell permeability.
Lipophilicity and Permeability: The difluoromethoxy group is more lipophilic than a hydroxyl or methoxy group. This can enhance a molecule's ability to cross cellular membranes, which is often beneficial for reaching intracellular targets. nih.gov The -OCF₂H group is noted to have slightly decreased lipophilicity compared to the more common trifluoromethoxy (-OCF₃) group. nih.gov
Conformational Control and Binding Affinity: The introduction of fluorine can influence the preferred conformation of a molecule through stereoelectronic effects. Furthermore, the polarized C-F bond can engage in favorable dipole-dipole, hydrogen, or halogen bonds with protein targets, which can lead to a significant increase in binding affinity. nih.gov
The table below summarizes the comparative properties of different substituents, highlighting the unique characteristics of the difluoromethoxy group.
| Property | Hydrogen (H) | Fluorine (F) | Methoxy (OCH₃) | Difluoromethoxy (OCF₂H) |
| van der Waals Radius (Å) | 1.20 | 1.47 | ~1.8 | ~1.9 |
| Electronegativity (Pauling) | 2.20 | 3.98 | ~2.6 (O) | ~3.98 (F) |
| Hansch Lipophilicity (π) | 0.00 | +0.14 | -0.02 | +0.47 |
| Metabolic Liability | High (C-H) | Low (C-F) | High (O-dealkylation) | Low |
| Key Interactions | Hydrophobic | Dipole, Halogen Bond | H-bond Acceptor | H-bond Acceptor, Dipole |
This table provides a comparative overview of physicochemical properties relevant to drug design. Values are approximate and serve for illustrative purposes. researchgate.netnih.gov
Studies on difluoromethoxy-substituted steroid derivatives have shown them to be potent enzyme inhibitors with improved metabolic stability compared to their methoxy counterparts. nih.gov Similarly, the incorporation of a 4,4-difluorocyclohexyl group into a piperidine scaffold resulted in a potent and highly selective PARP-1 inhibitor. nih.gov These findings underscore the strategic value of difluoro-substitutions in modulating the biological activity of piperidine-containing molecules.
Future Research Directions and Translational Perspectives Academic Focus
Development of Novel and Sustainable Synthetic Methodologies for the Difluoromethoxypiperidinone Scaffold
The efficient and sustainable synthesis of 4-(difluoromethoxy)piperidin-2-one is paramount for its widespread investigation. Current synthetic strategies for fluorinated heterocycles often rely on harsh conditions or expensive reagents. Future research should prioritize the development of green and cost-effective synthetic routes.
One promising avenue involves the application of visible-light photoredox catalysis for the introduction of the difluoromethoxy group. nih.govnih.gov This methodology offers a milder alternative to traditional fluorination techniques and has been successfully employed for the synthesis of various difluoromethoxylated compounds. nih.govnih.gov A potential synthetic pathway could involve the late-stage difluoromethoxylation of a suitable 4-hydroxy-piperidin-2-one precursor.
Exploration of Diverse Chemical Space and Scaffold Decoration Strategies Around this compound
The this compound core presents a versatile scaffold for the exploration of diverse chemical space. The piperidin-2-one moiety itself is a privileged structure in medicinal chemistry, found in a range of biologically active compounds. researchgate.netnih.govhmdb.ca The introduction of substituents at various positions on the piperidine (B6355638) ring can significantly expand the three-dimensional (3D) shape and chemical diversity of the resulting compound library. nih.govrsc.org
Future research should focus on systematic "scaffold decoration" by introducing a variety of functional groups at the N1, C3, C5, and C6 positions of the this compound ring. This could be achieved through a range of modern synthetic methodologies, including cross-coupling reactions, C-H activation, and multicomponent reactions. nih.gov The resulting library of analogues would be invaluable for structure-activity relationship (SAR) studies and for identifying compounds with optimized biological activity and properties.
The exploration of spirocyclic derivatives, where the piperidinone ring is fused to another ring system at one of the carbon atoms, represents another exciting strategy for accessing novel chemical space with enhanced 3D character.
Advanced Computational Modeling for Predictive Chemistry and Mechanistic Elucidation
Advanced computational modeling will be an indispensable tool for accelerating the development of this compound-based compounds. Density Functional Theory (DFT) and ab initio calculations can be employed to predict the conformational preferences of the fluorinated piperidine ring and to understand the influence of the difluoromethoxy group on the molecule's electronic properties. acs.orgresearchgate.netresearchgate.net
Such computational studies can provide valuable insights into reaction mechanisms for the synthesis of this compound and its derivatives, aiding in the optimization of reaction conditions and the prediction of stereochemical outcomes. acs.org Furthermore, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes of this compound analogues with various biological targets, thereby guiding the rational design of more potent and selective compounds. nih.govnih.gov
The development of quantitative structure-activity relationship (QSAR) models based on a library of synthesized analogues will further enhance the predictive power of computational approaches, enabling the in silico screening of virtual compounds and prioritizing the synthesis of the most promising candidates.
Expanding Mechanistic Understanding of Molecular Interactions with Novel Biological Targets
A critical area of future research will be to elucidate the molecular interactions of this compound and its derivatives with novel biological targets. The difluoromethoxy group can act as a bioisostere for other functional groups, such as hydroxyl or thiol groups, and can participate in unique non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. acs.org
A combination of biophysical techniques, such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and X-ray crystallography, can be used to characterize the binding affinity and thermodynamics of these interactions. nih.gov These experimental studies, in conjunction with computational modeling, will provide a detailed understanding of the key molecular recognition events that govern the biological activity of this class of compounds.
Identifying the specific protein targets of this compound derivatives will be crucial for understanding their mechanism of action and for identifying potential therapeutic applications. This can be achieved through a variety of target identification strategies, including affinity chromatography, chemical proteomics, and genetic approaches.
Design of Next-Generation Chemical Probes and Research Tools Utilizing the this compound Framework
The unique properties of the this compound scaffold make it an attractive framework for the design of next-generation chemical probes and research tools. The incorporation of a difluoromethoxy group can enhance metabolic stability and provide a unique spectroscopic handle (¹⁹F NMR) for tracking the molecule in biological systems. ljmu.ac.uk
Chemical probes based on the this compound scaffold can be designed to investigate a variety of biological processes. For example, by attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, these probes can be used to visualize the subcellular localization of their target proteins or to isolate and identify binding partners from complex biological mixtures. nih.gov
Furthermore, the development of photoaffinity probes, which can be covalently cross-linked to their target proteins upon photoirradiation, will be a powerful tool for mapping protein-ligand interactions in living cells. The insights gained from these chemical probe-based studies will not only advance our understanding of fundamental biology but also facilitate the discovery of new drug targets and therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(difluoromethoxy)piperidin-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Fluorinated piperidinones are typically synthesized via nucleophilic substitution or cyclization reactions. For example, fluoromethoxy groups can be introduced using difluoromethylation reagents (e.g., Selectfluor®) under anhydrous conditions. Reaction temperature (<60°C) and solvent polarity (e.g., DMF or THF) are critical for minimizing side products like hydrolyzed intermediates . Characterization via , , and NMR is essential to confirm regioselectivity and purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation with NMR to verify the difluoromethoxy group’s presence. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) can assess purity, while differential scanning calorimetry (DSC) determines melting points to identify polymorphic forms. Cross-reference spectral data with structurally similar compounds, such as 4-fluoropiperidin-2-one derivatives, to resolve ambiguities .
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates to measure IC values. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or HepG2) with 48–72-hour exposure periods. Include positive controls (e.g., staurosporine for apoptosis) and validate results via triplicate experiments with statistical analysis (two-way ANOVA, p<0.05) .
Advanced Research Questions
Q. How can researchers optimize the pharmacological profile of this compound derivatives through structure-activity relationship (SAR) studies?
- Methodological Answer : Systematically modify the piperidinone ring (e.g., substituents at C3 or C5) and the difluoromethoxy group’s position. Assess logP (via shake-flask method) for lipophilicity and metabolic stability (e.g., liver microsome assays). Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins like kinases or GPCRs. Prioritize derivatives with >10-fold selectivity over off-targets .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs across different studies?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to critically evaluate experimental designs. For example, discrepancies in IC values may arise from assay conditions (e.g., ATP concentrations in kinase assays). Replicate studies under standardized protocols and use meta-analysis tools (e.g., RevMan) to identify confounding variables .
Q. How can isotopic labeling (e.g., ) of this compound enhance mechanistic studies in pharmacokinetics?
- Methodological Answer : Synthesize -labeled analogs via nucleophilic aromatic substitution for PET imaging. Conduct biodistribution studies in rodent models to quantify blood-brain barrier penetration and tissue uptake. Use LC-MS/MS to measure plasma half-life and metabolite profiles, comparing results with unlabeled analogs .
Q. What computational approaches predict the metabolic pathways and toxicity risks of this compound?
- Methodological Answer : Employ in silico tools like ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation). Validate predictions with in vitro hepatocyte models and UPLC-QTOF-MS for metabolite identification. Assess genotoxicity via Ames test and micronucleus assay .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
